N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioacetamide bridge to a partially saturated quinazolinone moiety. The ethyl group on the thiadiazole ring and the hexahydroquinazolinone system contribute to its unique physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c1-2-11-18-19-14(23-11)16-10(20)7-22-12-8-5-3-4-6-9(8)15-13(21)17-12/h2-7H2,1H3,(H,15,17,21)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQYQWCMIKIRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with carbon disulfide under basic conditions, followed by cyclization.
Synthesis of the Quinazolinone Moiety: The quinazolinone moiety can be prepared by reacting anthranilic acid with formamide under acidic conditions to form 2-oxo-1,2,3,4-tetrahydroquinazoline, which is then further reduced to 2-oxo-1,2,5,6,7,8-hexahydroquinazoline.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the quinazolinone derivative using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, alcohols, and thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example, compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have been tested against various pathogens. Studies have shown promising results against bacteria such as Xanthomonas oryzae and fungi like Fusarium graminearum, with some exhibiting inhibition rates superior to commercial bactericides .
1.2 Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer potential. Compounds related to this structure have demonstrated efficacy against several cancer cell lines. In vitro studies have revealed that certain derivatives can inhibit the growth of human breast cancer and prostate cancer cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
1.3 Antitubercular Activity
The compound's structure suggests potential activity against tuberculosis. A series of thiadiazole derivatives have been synthesized and screened for their antitubercular effects. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating a possible pathway for developing new antitubercular agents .
Agricultural Applications
2.1 Pesticidal Activity
Thiadiazole compounds are recognized for their utility in agriculture as pesticides. Research has shown that certain derivatives can effectively combat plant pathogens and pests. For instance, some compounds demonstrated excellent antifungal activity against plant pathogens like Rhizoctonia solani, suggesting their potential as biopesticides .
2.2 Plant Growth Regulation
There is emerging evidence that thiadiazole derivatives can act as plant growth regulators. Studies have indicated that these compounds can enhance growth parameters in various crops by modulating physiological processes such as photosynthesis and nutrient uptake .
Material Science
3.1 Polymer Development
The unique chemical structure of this compound opens avenues for its application in material science. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability due to its heterocyclic nature .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s distinctiveness lies in its hexahydroquinazolinone moiety, which differentiates it from other thiadiazole derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
Anticancer Activity
- Compound 4y (): Exhibits potent cytotoxicity against MCF7 (IC50 = 0.084 mM) and A549 (IC50 = 0.034 mM) cells, attributed to its dual thiadiazole-thioacetamide architecture and p-tolylamino group, which enhance DNA intercalation or enzyme inhibition .
- Antitumor activity is linked to the triazinoquinazoline scaffold’s ability to intercalate DNA or inhibit topoisomerases .
- Target Compound: While direct activity data are unavailable, the hexahydroquinazolinone’s partial saturation may improve membrane permeability compared to fully aromatic systems. Its ethyl-thiadiazole group could reduce metabolic degradation relative to alkylthio substituents (e.g., ’s compound 5g) .
Enzyme Inhibition
- MMP-9 Inhibitors (): Analogs like N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) bind selectively to the MMP-9 hemopexin domain, disrupting integrin interactions. The target compound’s thiadiazole-hexahydroquinazolinone system may similarly target protein-protein interfaces .
Physicochemical Properties
Table 2: Physicochemical Comparison
The hexahydroquinazolinone in the target compound likely enhances aqueous solubility compared to fully aromatic analogs (e.g., triazinoquinazoline derivatives), while the ethyl group balances lipophilicity for cell penetration .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of considerable interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.6 g/mol. The structure features a thiadiazole ring and a hexahydroquinazoline moiety which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.6 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In particular:
- In vitro Studies : A study evaluated various thiadiazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Some derivatives showed promising antibacterial activity with inhibition rates exceeding 50% at concentrations of 100 µg/mL .
- Fungal Activity : The compound was also tested against fungal pathogens. Results indicated moderate to strong antifungal effects against strains like Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Cell Line Testing : In vitro assays on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance, one derivative showed an IC50 of 3.3 µM against MDA-MB-231 cells .
- Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of specific cellular pathways involved in proliferation and survival. Structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring enhance cytotoxicity .
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A comprehensive study reported that a specific derivative exhibited higher antibacterial activity than commercial antibiotics against Xanthomonas oryzae strains . The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
- Antitumor Activity Assessment : Another study focused on the antitumor effects of a series of synthesized thiadiazole derivatives against various cancer cell lines. Results indicated that compounds with electron-withdrawing groups at specific positions on the thiadiazole ring had enhanced activity compared to their counterparts .
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Thiadiazole core formation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under reflux in triethylamine (TEA) to form intermediates (e.g., 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide) .
- Thioether linkage : Coupling the thiadiazole intermediate with 2-mercapto-2-oxo-hexahydroquinazolin-4-one using anhydrous potassium carbonate in dry acetone under reflux .
- Purification : Recrystallization from ethanol or acetic acid yields the final product. Reaction progress is monitored via TLC (chloroform:acetone, 3:1) .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Structural characterization employs:
- IR spectroscopy : Confirms amide C=O (~1670–1650 cm⁻¹) and thioether C-S (~1122–1044 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Key signals include δ ~1.91 ppm (CH3 of ethyl group), δ ~7.20–7.94 ppm (aromatic protons), and δ ~56.0–126.6 ppm (hexahydroquinazolinone carbons) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~384–489) validate molecular weight .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- Elemental analysis : Validates C, H, N, S content (e.g., C: 37.57%, N: 14.60% for related compounds) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >97% purity .
Advanced Research Questions
Q. How can molecular docking predict the anticancer activity of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes like aromatase (CYP19A1) or tubulin, implicated in cancer proliferation .
- Docking software : Use AutoDock Vina or Schrödinger Suite. The thiadiazole and quinazolinone moieties show π-π stacking with active-site residues (e.g., CYP19A1’s heme pocket) .
- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC50 values (e.g., 0.034–0.084 mmol L⁻¹ for MCF-7/A549 cells) .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response assays : Use MTT or SRB assays with 6–8 concentration points (e.g., 0.01–100 μmol L⁻¹) to calculate IC50 .
- Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (flow cytometry). For example, compound 4y (structurally analogous) induced G2/M arrest in A549 cells .
- Off-target profiling : Screen kinase panels to identify selectivity drivers (e.g., EGFR or VEGFR2 inhibition) .
Q. How does X-ray crystallography elucidate conformational stability?
- Methodological Answer :
- Crystallization : Co-crystallize the compound with target proteins (e.g., tubulin) using hanging-drop vapor diffusion .
- Data collection : Use synchrotron radiation (λ = 0.98 Å) to resolve thiadiazole-quinazolinone dihedral angles (e.g., 15–25° torsion critical for binding) .
- Refinement : SHELXL software refines structures to R-factor ≤ 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
